2-Adamantyl acrylate

Übersicht

Beschreibung

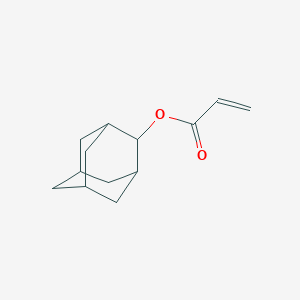

2-Adamantyl acrylate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an adamantyl group attached to the acrylate moiety. The adamantyl group is a bulky, rigid, and highly symmetrical structure derived from adamantane, a polycyclic hydrocarbon. This unique structure imparts distinct physical and chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-adamantyl acrylate typically involves the esterification of 2-adamantanol with acrylic acid or its derivatives. One common method is the reaction of 2-adamantanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

2-Adamantanol+Acryloyl chloride→2-Adamantyl acrylate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and ensure high conversion rates. The use of continuous flow reactors allows for better control over reaction conditions, leading to consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Adamantyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties due to the presence of the bulky adamantyl group.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-adamantanol and acrylic acid.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Reagents such as hydrogen bromide or thiols can be used to add across the double bond.

Major Products Formed:

Polymers: Formation of poly(this compound) with enhanced thermal and mechanical properties.

Alcohols and Acids: Hydrolysis products include 2-adamantanol and acrylic acid.

Adducts: Addition products depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

2-Adamantyl acrylate is utilized in the synthesis of specialized polymers, particularly in creating high-performance materials. The compound can be polymerized to form poly(this compound), which exhibits enhanced thermal stability and mechanical properties.

Case Study: Living Anionic Polymerization

A significant advancement was achieved through the controlled synthesis of poly(1-adamantyl acrylate) using living anionic polymerization techniques. This method allowed for precise control over molecular weight and polydispersity, resulting in polymers with tailored properties suitable for various applications in coatings and adhesives .

In material science, this compound is incorporated into advanced materials for applications such as coatings and adhesives. Its unique structure contributes to improved adhesion properties and resistance to chemical degradation.

Case Study: Functionalized Polystyrene

Research demonstrated the installation of adamantane moieties onto polystyrene via Friedel-Crafts alkylation. This modification enhanced the material's mechanical properties and reduced crosslinking during processing, making it suitable for applications requiring high durability .

Photolithography

The compound is also significant in the field of photolithography, particularly as a raw material for photoresists used in semiconductor manufacturing. The high thermal stability and resistance to etching make this compound an ideal candidate for advanced resist formulations.

Case Study: Development of Photoresists

A study highlighted the use of this compound in developing photoresists suitable for 193-nm lithography processes. The incorporation of this compound resulted in resists with excellent resolution and sensitivity, essential for modern microfabrication techniques .

Wirkmechanismus

The mechanism of action of 2-adamantyl acrylate in various applications is largely influenced by the presence of the adamantyl group. This bulky group can enhance the hydrophobicity, rigidity, and thermal stability of the resulting compounds. In drug delivery systems, the adamantyl group can improve the lipophilicity of drugs, facilitating their incorporation into lipid-based carriers such as liposomes. Additionally, the acrylate moiety allows for polymerization and cross-linking, enabling the formation of stable polymer networks.

Vergleich Mit ähnlichen Verbindungen

2-Adamantyl methacrylate: Similar to 2-adamantyl acrylate but with a methacrylate moiety, leading to different polymerization behavior and properties.

1-Adamantyl acrylate: Another derivative with the adamantyl group attached at a different position, affecting its reactivity and applications.

Adamantyl-containing poly(dialkyl fumarate)s: Polymers with rigid chain structures derived from adamantane, used in high-temperature applications.

Uniqueness: this compound is unique due to the combination of the acrylate moiety and the adamantyl group. This combination imparts a balance of reactivity and stability, making it suitable for a wide range of applications. The bulky adamantyl group provides steric hindrance, enhancing the thermal and mechanical properties of the resulting polymers and materials.

Biologische Aktivität

2-Adamantyl acrylate is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

This compound is an unsaturated ester derived from adamantane, characterized by its unique cage-like structure. The molecular formula is with a molecular weight of approximately 210.28 g/mol. This structure contributes to its chemical reactivity and potential interactions with biological systems.

Biochemical Interactions : this compound can participate in various biochemical reactions, primarily through polymerization processes. It interacts with radical initiators such as peroxides or azo compounds, leading to the formation of long polymer chains useful in creating materials with specific mechanical and thermal properties.

Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation. This interaction may influence the compound's pharmacokinetic properties and overall biological activity.

Cellular Effects

Research indicates that this compound can influence cellular processes, including:

- Gene Expression : It may alter the expression of genes involved in cell cycle regulation and apoptosis.

- Cell Metabolism : The compound interacts with metabolic enzymes, potentially affecting the production of key metabolites.

Dosage Effects

Studies have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Can lead to toxic effects, oxidative stress, inflammation, and tissue damage. Threshold effects have been observed where specific dosage levels trigger significant physiological changes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and structural properties. Its interaction with metabolic enzymes such as cytochrome P450 affects its bioavailability and metabolism within biological systems.

Case Studies

- Anti-Influenza Activity : In studies involving adamantane derivatives, compounds similar to this compound demonstrated significant anti-influenza virus activity, outperforming traditional antiviral agents like amantadine . This suggests potential antiviral applications for derivatives of this compound.

- Polymer Applications : The compound is utilized in synthesizing high-performance polymers due to its ability to form stable cross-linked structures that exhibit excellent thermal stability and mechanical strength .

Comparative Analysis

| Property | This compound | Other Adamantane Derivatives |

|---|---|---|

| Molecular Weight | 210.28 g/mol | Varies |

| Biological Activity | Moderate | High (in certain derivatives) |

| Polymerization Potential | High | Moderate |

| Anti-Viral Activity | Yes | Yes |

Eigenschaften

IUPAC Name |

2-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJGJDNWSHATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461601 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128756-71-8 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.